Cas no 2097995-34-9 (4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid)

4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid is a fluorinated azetidine derivative featuring a butanoic acid moiety, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The presence of the fluoromethyl group enhances metabolic stability and bioavailability, while the azetidine ring contributes to conformational rigidity, potentially improving target binding affinity. The carboxylic acid functionality allows for further derivatization, enabling its use in peptide coupling or as a building block for bioactive molecules. This compound is particularly valuable in the design of protease inhibitors, receptor modulators, and other small-molecule therapeutics, offering a balance of reactivity and structural diversity for drug discovery applications.
4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid structure
2097995-34-9 structure
Product Name:4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid
CAS No:2097995-34-9
MF:C8H12FNO3
MW:189.18418598175
CID:5724923
PubChem ID:121201633
Update Time:2025-06-23

4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS026709759
    • 4-[3-(fluoromethyl)azetidin-1-yl]-4-oxobutanoic acid
    • 4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid
    • F1907-5346
    • 2097995-34-9
    • 1-Azetidinebutanoic acid, 3-(fluoromethyl)-γ-oxo-
    • 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid
    • Inchi: 1S/C8H12FNO3/c9-3-6-4-10(5-6)7(11)1-2-8(12)13/h6H,1-5H2,(H,12,13)
    • InChI Key: ICUXAAKDMBYQON-UHFFFAOYSA-N
    • SMILES: FCC1CN(C(CCC(=O)O)=O)C1

Computed Properties

  • Exact Mass: 189.08012141g/mol
  • Monoisotopic Mass: 189.08012141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • Density: 1.283±0.06 g/cm3(Predicted)
  • Boiling Point: 394.4±17.0 °C(Predicted)
  • pka: 4.80±0.17(Predicted)

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Additional information on 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid

Introduction to 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic Acid (CAS No. 2097995-34-9)

4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2097995-34-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a fluoromethyl-substituted azetidinone moiety. The presence of both fluorine and azetidinone functional groups imparts distinct chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

The fluoromethyl group, a key structural feature, is widely recognized for its ability to enhance metabolic stability and binding affinity in drug molecules. This modification is particularly relevant in medicinal chemistry, where it can improve the pharmacokinetic profile of candidate drugs. The azetidinone ring, on the other hand, introduces a rigid bicyclic structure that can influence the conformational flexibility and binding interactions of the compound. Such structural elements are often exploited in the design of bioactive molecules targeting specific biological pathways.

In recent years, there has been growing interest in exploring the potential of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid as a precursor or intermediate in synthetic chemistry. Its unique reactivity allows for further functionalization, enabling the creation of more complex derivatives with tailored biological activities. For instance, researchers have investigated its utility in generating peptidomimetics and other small-molecule inhibitors that mimic the structure of natural bioactive peptides.

One of the most compelling aspects of this compound is its relevance to contemporary research in drug discovery. The fluoromethyl group's electronic properties make it an attractive candidate for modulating enzyme activity, particularly in cases where hydrogen bonding or hydrophobic interactions play a critical role. Additionally, the azetidinone core has been shown to interact with various biological targets, including enzymes and receptors involved in inflammatory responses and metabolic disorders. These findings have prompted investigations into its potential as an anti-inflammatory or antidiabetic agent.

Recent studies have highlighted the compound's role in preclinical drug development. Researchers have synthesized analogs of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid and evaluated their efficacy in vitro and in vivo. These studies have revealed promising results regarding their ability to modulate key signaling pathways associated with diseases such as cancer and neurodegenerative disorders. The structural features of this compound appear to contribute to its potential as a lead molecule for further optimization.

The synthesis of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid presents unique challenges due to its complex framework. However, advances in synthetic methodologies have made it more accessible to researchers. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled the efficient construction of its core structure. These advancements have not only facilitated laboratory-scale production but also opened new avenues for exploring its derivatives.

The pharmacological profile of this compound is still under active investigation. Initial studies suggest that it may exhibit properties such as inhibitory activity against certain enzymes or modulation of receptor binding. The precise mechanisms by which it exerts its effects are being elucidated through structural biology approaches, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Such studies are crucial for understanding how the compound interacts with biological targets at the molecular level.

In conclusion, 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid (CAS No. 2097995-34-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of its properties continues to grow, so too will its applications in drug discovery and development.

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